molecular formula C19H18ClN3O2 B2903117 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione CAS No. 312590-08-2

1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione

Cat. No.: B2903117
CAS No.: 312590-08-2
M. Wt: 355.82
InChI Key: CEKMYQMHFMHHQI-UHFFFAOYSA-N
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Description

1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione is a complex organic compound featuring a piperazine ring, a chlorophenyl group, and an indoline-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione typically involves multiple steps, starting with the formation of the piperazine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can undergo various chemical reactions, including:

  • Oxidation: The indoline-2,3-dione moiety can be oxidized to form different derivatives.

  • Reduction: Reduction reactions can be performed on the piperazine ring or other functional groups.

  • Substitution: Substitution reactions can occur at the chlorophenyl group or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions can involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigating its interactions with biological targets and pathways.

  • Medicine: Exploring its potential as a therapeutic agent for various diseases.

  • Industry: Utilizing its properties in the development of new materials or chemical processes.

Comparison with Similar Compounds

1-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)indoline-2,3-dione can be compared with other similar compounds, such as:

  • Piperazine derivatives

  • Indole derivatives

  • Chlorophenyl-containing compounds

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

1-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-15-6-2-4-8-17(15)22-11-9-21(10-12-22)13-23-16-7-3-1-5-14(16)18(24)19(23)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKMYQMHFMHHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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